1-(4-broMo-2,5-diMethoxyphenyl)ethanone
Overview
Description
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups
Scientific Research Applications
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
Target of Action
The primary target of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone, also known as βk-2C-B, is believed to be the serotonin 5-HT2 receptor . This receptor plays a crucial role in the regulation of mood, perception, and cognition .
Mode of Action
The compound interacts with its targets by binding to the 5-HT2A receptor, which leads to the activation of the receptor . This activation results in the release of neurotransmitters such as dopamine and serotonin .
Biochemical Pathways
It is suggested that the compound’s interaction with the serotonin 5-ht2 receptor could influence various downstream effects related to mood, perception, and cognition .
Pharmacokinetics
It is known that the compound is most commonly consumed orally . Its longer half-life could increase exposure at specific sites within the body, possibly giving rise to an increased toxic response for βk-2C-B as compared to 2C-B .
Result of Action
The molecular and cellular effects of this compound’s action include altered perception, mood, and thought . It has also been shown to have potential as a therapeutic agent for the treatment of various mental disorders such as depression and anxiety.
Action Environment
It is worth noting that the potential ingestion of pyrolysis products with unknown toxicity adds an element of concern
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), leading to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential effects on cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes and impact metabolic processes within the cell . These changes can lead to various cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as monoamine oxidase, which leads to changes in the levels of neurotransmitters and other signaling molecules . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular functions, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and alterations in normal physiological functions . These dosage-dependent effects are crucial for understanding the compound’s safety profile and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidative deamination to form metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . These metabolites can further undergo demethylation and other modifications, leading to the formation of additional metabolic products. The involvement of enzymes such as monoamine oxidase in these pathways highlights the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 2,5-dimethoxyacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the aromatic ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Comparison with Similar Compounds
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Comparison: 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine and methoxy groups on the aromatic ring. This positioning can significantly affect the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBOMTVNQIFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557812 | |
Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-64-8 | |
Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is subjected to high temperatures, simulating a "meth pipe" scenario?
A1: Research indicates that this compound undergoes significant degradation when heated under conditions simulating a "meth pipe". A study utilizing gas chromatography-mass spectrometry identified twelve distinct pyrolysis products from this compound. [] This finding raises concerns about potential inhalation exposure to these degradation products, which currently have unknown toxicological profiles. []
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